molecular formula C17H16O2 B14696839 Ethyl (z)-2,3-diphenylacrylate CAS No. 24446-63-7

Ethyl (z)-2,3-diphenylacrylate

Cat. No.: B14696839
CAS No.: 24446-63-7
M. Wt: 252.31 g/mol
InChI Key: LHBZQXYESNTQML-SSZFMOIBSA-N
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Description

Ethyl (z)-2,3-diphenylacrylate is an organic compound characterized by its ethyl ester functional group and a conjugated system of double bonds. This compound is notable for its geometric isomerism, specifically the (z)-configuration, which means the higher priority groups are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (z)-2,3-diphenylacrylate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (z)-isomer .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure (z)-isomer.

Chemical Reactions Analysis

Types of Reactions: Ethyl (z)-2,3-diphenylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethyl 2,3-diphenylpropanoate.

Scientific Research Applications

Ethyl (z)-2,3-diphenylacrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (z)-2,3-diphenylacrylate involves its interaction with various molecular targets. The conjugated double bonds and aromatic rings allow it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

    Ethyl (e)-2,3-diphenylacrylate: The (e)-isomer has the higher priority groups on opposite sides of the double bond, leading to different chemical properties and reactivity.

    Methyl (z)-2,3-diphenylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

    Ethyl cinnamate: Lacks the additional phenyl group, resulting in different chemical behavior and applications.

Uniqueness: this compound’s unique (z)-configuration and the presence of two phenyl groups make it distinct in terms of its steric and electronic properties. These characteristics can influence its reactivity and interactions with other molecules, making it valuable in various chemical and biological applications .

Properties

CAS No.

24446-63-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl (Z)-2,3-diphenylprop-2-enoate

InChI

InChI=1S/C17H16O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b16-13-

InChI Key

LHBZQXYESNTQML-SSZFMOIBSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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